N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C17H21N3O4S2 . It has a molecular weight of 395.5 g/mol . The compound is characterized by a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a pyridine ring, a piperidine ring, and a benzenesulfonamide group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a topological polar surface area of 113 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 6 .Scientific Research Applications
Molecular Interaction and Drug Design
The molecular interaction of analogous compounds with cannabinoid receptors highlights the importance of structural analysis in drug design, providing insights into the conformational preferences and interaction mechanisms of potential drug candidates. Such studies are crucial for designing selective antagonists for specific receptors, with applications ranging from pain management to neurological disorders (Shim et al., 2002).
Synthesis and Antimicrobial Activities
The synthesis of thiazole-aminopiperidine hybrid analogues and their evaluation as Mycobacterium tuberculosis GyrB inhibitors exemplifies the potential antimicrobial applications of similar compounds. This area of research is particularly relevant in addressing drug-resistant bacterial infections and exploring new therapeutic options (Jeankumar et al., 2013).
Heterocyclic Compound Synthesis
Research on the synthesis of new heterocyclic compounds, including pyridine derivatives with potential antimicrobial properties, demonstrates the versatility of such chemical frameworks in medicinal chemistry. The exploration of different substituents and core structures contributes to the discovery of novel agents with specific biological activities (Patel & Agravat, 2007; Patel & Agravat, 2011).
Antipsychotic Agent Evaluation
The evaluation of heterocyclic carboxamides as potential antipsychotic agents illustrates the ongoing search for compounds with improved efficacy and reduced side effects in the treatment of psychiatric disorders. This research area emphasizes the importance of finding a balance between therapeutic benefits and tolerability (Norman et al., 1996).
Future Directions
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological activities . They are involved in various biological and pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c24-18(19-22-16-5-1-2-6-17(16)27-19)21-12-14-7-10-23(11-8-14)28(25,26)15-4-3-9-20-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEDDRNGOHYASI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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